molecular formula C11H9BrN2O2 B2395740 Ethyl-8-Brom-1,6-Naphthyridin-3-carboxylat CAS No. 2089652-13-9

Ethyl-8-Brom-1,6-Naphthyridin-3-carboxylat

Katalognummer: B2395740
CAS-Nummer: 2089652-13-9
Molekulargewicht: 281.109
InChI-Schlüssel: KLGMPPDBSSRDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate typically involves the bromination of 1,6-naphthyridine followed by esterification. One common method includes the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8-position. This is followed by esterification with ethyl chloroformate to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed:

  • Substituted naphthyridines
  • Naphthyridine oxides
  • Naphthyridine derivatives
  • Carboxylic acids

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities.

Biologische Aktivität

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C₁₁H₉BrN₂O₂
  • Molar Mass : 281.11 g/mol
  • Appearance : White to yellow solid

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate belongs to the class of 1,6-naphthyridines, which are known for their diverse biological applications. The precise targets of this compound are currently unidentified; however, it is hypothesized to interact with biological pathways similar to other naphthyridine derivatives.

Potential Mechanisms Include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various bacterial strains. It may interfere with bacterial metabolism or cell wall synthesis.
  • Anticancer Properties : Research suggests that derivatives of this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific enzymes involved in cell proliferation.

Antimicrobial Activity

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate has shown promising results in preliminary antimicrobial studies. It is believed to be effective against a range of bacteria, including resistant strains.

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow

Anticancer Activity

Research on naphthyridine derivatives has indicated potential anticancer effects. A study demonstrated that certain derivatives could inhibit the growth of various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Pharmacokinetics

The pharmacokinetic profile suggests that Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate has high gastrointestinal absorption and is likely capable of crossing the blood-brain barrier. This property enhances its potential for therapeutic applications in treating central nervous system disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI reported that naphthyridine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate was part of a series evaluated for its antibacterial properties, showing moderate effectiveness against resistant strains .
  • Anticancer Research : Another study explored the anticancer potential of naphthyridine derivatives, revealing that compounds structurally similar to Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate could inhibit tumor growth in vitro . The mechanism involved targeting specific signaling pathways associated with cancer cell survival.
  • Pharmacological Studies : Research indicated that this compound could serve as a lead structure for developing new drugs aimed at treating infections and cancers due to its favorable pharmacokinetic properties and biological activity .

Eigenschaften

IUPAC Name

ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMPPDBSSRDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.